Bromomethane
Bromomethane
Bromomethane is a manufactured chemical. It also occurs naturally in small amounts in the ocean where it is formed, probably by algae and kelp. It is a colorless, nonflammable gas with no distinct smell. Other names for bromomethane are methyl bromide, mono-bromomethane, and methyl fume. Trade names include Embafume and Terabol. Bromomethane is used to kill a variety of pests including rats, insects, and fungi. It is also used to make other chemicals or as a solvent to get oil out of nuts, seeds, and wool.
Bromomethane, also known as methyl bromide or dowfume, belongs to the class of organic compounds known as halomethanes. These are organic compounds in which at least one of the four hydrogen atoms of methane (CH4) are replaced by halogen atoms. Within the cell, bromomethane is primarily located in the cytoplasm. Bromomethane and glutathione can be converted into hydrogen bromide and S-(methyl)glutathione through the action of the enzyme glutathione S-transferase omega-2. In humans, bromomethane is involved in the glutathione metabolism pathway. Bromomethane is also involved in several metabolic disorders, some of which include the 5-oxoprolinuria pathway, glutathione synthetase deficiency, Gamma-glutamyl-transpeptidase deficiency, and 5-oxoprolinase deficiency. Bromomethane is a potentially toxic compound.
Bromomethane is a one-carbon compound in which the carbon is attached by single bonds to three bromine atoms and one hydrogen atom. It is produced naturally by marine algae. It has a role as a fumigant insecticide, a marine metabolite and an algal metabolite. It is a member of methyl halides, a member of bromomethanes and a bromohydrocarbon.
Bromomethane, also known as methyl bromide or dowfume, belongs to the class of organic compounds known as halomethanes. These are organic compounds in which at least one of the four hydrogen atoms of methane (CH4) are replaced by halogen atoms. Within the cell, bromomethane is primarily located in the cytoplasm. Bromomethane and glutathione can be converted into hydrogen bromide and S-(methyl)glutathione through the action of the enzyme glutathione S-transferase omega-2. In humans, bromomethane is involved in the glutathione metabolism pathway. Bromomethane is also involved in several metabolic disorders, some of which include the 5-oxoprolinuria pathway, glutathione synthetase deficiency, Gamma-glutamyl-transpeptidase deficiency, and 5-oxoprolinase deficiency. Bromomethane is a potentially toxic compound.
Bromomethane is a one-carbon compound in which the carbon is attached by single bonds to three bromine atoms and one hydrogen atom. It is produced naturally by marine algae. It has a role as a fumigant insecticide, a marine metabolite and an algal metabolite. It is a member of methyl halides, a member of bromomethanes and a bromohydrocarbon.
Brand Name:
Vulcanchem
CAS No.:
74-83-9
VCID:
VC0036050
InChI:
InChI=1S/CH3Br/c1-2/h1H3
SMILES:
CBr
Molecular Formula:
CH3B
Molecular Weight:
94.94 g/mol
Bromomethane
CAS No.: 74-83-9
Main Products
VCID: VC0036050
Molecular Formula: CH3B
Molecular Weight: 94.94 g/mol
CAS No. | 74-83-9 |
---|---|
Product Name | Bromomethane |
Molecular Formula | CH3B |
Molecular Weight | 94.94 g/mol |
IUPAC Name | bromomethane |
Standard InChI | InChI=1S/CH3Br/c1-2/h1H3 |
Standard InChIKey | GZUXJHMPEANEGY-UHFFFAOYSA-N |
SMILES | CBr |
Canonical SMILES | CBr |
Boiling Point | 38.4 °F at 760 mm Hg (EPA, 1998) 3.5 °C 3.4 °C 4 °C 38°F |
Colorform | Colorless, transparent, easily liquified gas or volatile liquid Colorless gas [Note: A liquid below 38 degrees F. Shipped as a liquefied compressed gas]. |
Density | 1.73 at 32 °F (EPA, 1998) 1.6755 g/cu cm at 20 °C Relative density (water = 1): 1.7 (liquid, 0 °C) 1.73 (liquid at 32°F) 1.73 (Liquid at 32°F) 3.36(relative gas density) |
Flash Point | None (EPA, 1998) 194 °C /Open cup vs closed cup not specified/ 194 °C NA (Gas) |
Melting Point | -136 °F (EPA, 1998) -93.7 °C -93.7°C -94 °C -137°F |
Physical Description | Methyl bromide appears as colorless highly toxic volatile liquid or a gas. Boiling point 3.56°C (38.41°F). Usually odorless, but has a sweetish chloroform-like odor at high concentrations. Used as an insecticide, a rodenticide, a fumigant, a nematocide, a chemical intermediate and as a fire extinguishing agent. (EPA, 1998) GasVapor Liquid ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS. Colorless gas with a chloroform-like odor at high concentrations. Colorless gas with a chloroform-like odor at high concentrations. [Note: A liquid below 38°F. Shipped as a liquefied compressed gas.] |
Description | Bromomethane is a manufactured chemical. It also occurs naturally in small amounts in the ocean where it is formed, probably by algae and kelp. It is a colorless, nonflammable gas with no distinct smell. Other names for bromomethane are methyl bromide, mono-bromomethane, and methyl fume. Trade names include Embafume and Terabol. Bromomethane is used to kill a variety of pests including rats, insects, and fungi. It is also used to make other chemicals or as a solvent to get oil out of nuts, seeds, and wool. Bromomethane, also known as methyl bromide or dowfume, belongs to the class of organic compounds known as halomethanes. These are organic compounds in which at least one of the four hydrogen atoms of methane (CH4) are replaced by halogen atoms. Within the cell, bromomethane is primarily located in the cytoplasm. Bromomethane and glutathione can be converted into hydrogen bromide and S-(methyl)glutathione through the action of the enzyme glutathione S-transferase omega-2. In humans, bromomethane is involved in the glutathione metabolism pathway. Bromomethane is also involved in several metabolic disorders, some of which include the 5-oxoprolinuria pathway, glutathione synthetase deficiency, Gamma-glutamyl-transpeptidase deficiency, and 5-oxoprolinase deficiency. Bromomethane is a potentially toxic compound. Bromomethane is a one-carbon compound in which the carbon is attached by single bonds to three bromine atoms and one hydrogen atom. It is produced naturally by marine algae. It has a role as a fumigant insecticide, a marine metabolite and an algal metabolite. It is a member of methyl halides, a member of bromomethanes and a bromohydrocarbon. |
Shelf Life | Stable under recommended storage conditions. Heat /contributes to instability/. Hydrolyzed very slowly in water, more rapidly in alkaline media. Decomp in water with half-life of 67.8 hr @ 100 °C ... |
Solubility | 2 % (NIOSH, 2016) 0.16 M In water, 15,200 mg/L at 25 °C In water, 18.5 g/L at 20 °C In water, 13.4 g/L at 25 °C Slightly soluble in water Readily soluble in lower alcohols, ethers, esters, ketones, halogenated hydrocarbons, aromatic hydrocarbons, carbon disulfide Freely soluble in alcohol, chloroform, ether, benzene, carbon tetrachloride, carbon disulfide Miscible with ethanol, ethyl ether, chloroform. carbon disulfide 15.2 mg/mL at 25 °C Solubility in water, g/100ml at 20 °C: 1.5 2% |
Synonyms | (mono)bromomethane;1-Bromomethane;ai3-01916;Brommethan;Brom-methan;Brom-O-gas;bromo-gas;brom-o-gasmethylbromidesoilfumigant |
Vapor Density | 3.27 (EPA, 1998) (Relative to Air) 3.27 at 20 °C (Air = 1) Relative vapor density (air = 1): 3.3 3.36 |
Vapor Pressure | 1420 mm Hg at 68 °F (EPA, 1998) 1.62e+03 mmHg 1620 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 1893 1420 mmHg 1.9 atm |
Reference | 1: Redondo P, Largo A, Rayón VM, Molpeceres G, Sordo Já, Barrientos C. Halogen-abstraction reactions from chloromethane and bromomethane molecules by alkaline-earth monocations. Phys Chem Chem Phys. 2014 Aug 14;16(30):16121-36. doi: 10.1039/c4cp02094d. PubMed PMID: 24967575. 2: Rander T, Lindblad A, Bradeanu I, Ohrwall G, Svensson S, Björneholm O. Suppression of the molecular ultra-fast dissociation in bromomethane clusters. J Chem Phys. 2014 Dec 14;141(22):224305. doi: 10.1063/1.4903455. PubMed PMID: 25494747. 3: CORCOS A, HEURTEMATTE J, CORCOS V. [Fatal poisoning caused by bromomethane]. Bull Mem Soc Med Hop Paris. 1955 Oct 28-Nov 4;71(25-26):1005-8. French. PubMed PMID: 13293541. 4: Baur X, Yu F, Poschadel B, Veldman W, Vos TK. Health risks by bromomethane and other toxic gases in import cargo ship containers. Int Marit Health. 2006;57(1-4):46-55. Review. PubMed PMID: 17312693. 5: Zhai Y, Baturina O, Ramaker DE, Farquhar E, St-Pierre J, Swider-Lyons KE. Bromomethane Contamination in the Cathode of Proton Exchange Membrane Fuel Cells. Electrochim Acta. 2016 Sep 20;213:482-489. Epub 2016 Jun 29. PubMed PMID: 27695133; PubMed Central PMCID: PMC5040473. 6: Adluri AN, Murphy JN, Tozer T, Rowley CN. Polarizable Force Field with a σ-Hole for Liquid and Aqueous Bromomethane. J Phys Chem B. 2015 Oct 22;119(42):13422-32. doi: 10.1021/acs.jpcb.5b09041. Epub 2015 Oct 12. PubMed PMID: 26419599. 7: Langfermann C, Klementz D, Sierts-Herrmann A, Poschadel B, Sagunski H, Hösch C, Horn K, Reichmuth C, Baur X. [Study on the potential impact of bromomethane on medicinal products following simulated container fumigation]. Bundesgesundheitsblatt Gesundheitsforschung Gesundheitsschutz. 2007 Apr;50(4):492-9. German. PubMed PMID: 17387439. |
PubChem Compound | 6323 |
Last Modified | Nov 11 2021 |
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